molecular formula C15H12N4O3 B321625 4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

Cat. No.: B321625
M. Wt: 296.28 g/mol
InChI Key: CWPINGFNYCSEGO-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a heterocyclic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves a multi-step process. One common method includes the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with 3-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative .

Scientific Research Applications

4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action for 4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A precursor in the synthesis of the target compound.

    3-nitrobenzaldehyde: Another precursor used in the synthesis.

    4,6-dimethyl-1-{[(1E)-(3-aminophenyl)methylene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile: A reduced form of the target compound.

Uniqueness

4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its combination of a nitro group and a pyridine ring makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

4,6-dimethyl-1-[(E)-(3-nitrophenyl)methylideneamino]-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H12N4O3/c1-10-6-11(2)18(15(20)14(10)8-16)17-9-12-4-3-5-13(7-12)19(21)22/h3-7,9H,1-2H3/b17-9+

InChI Key

CWPINGFNYCSEGO-RQZCQDPDSA-N

SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)[N+](=O)[O-])C#N)C

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)[N+](=O)[O-])C#N)C

Origin of Product

United States

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